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molecular formula C11H16O B083944 Dimethyl Phenylpropanol CAS No. 13351-61-6

Dimethyl Phenylpropanol

Cat. No. B083944
M. Wt: 164.24 g/mol
InChI Key: VNGAHMPMLRTSLF-UHFFFAOYSA-N
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Patent
US04490284

Procedure details

354 g 2,2-dimethyl-3-phenyl-propanal (1a) was hydrogenated in an autoclave with 2 g copper chromite (G-79) at 150° C. and 120 bar until it had absorbed 1 equivalent of hydrogen. When the pressure had been released in the autoclave the catalyst was separated off. Distillation on a 60 cm packed column yielded 320 g (90%) 2,2-dimethyl-3-phenyl-propanal (1b) in the form of a colourless, viscous oil. bp (2 mm)=90° C., mp. 34°-36° C. --NMR (CCl4): δ-0.88, s, 6H (2,2--CH3), 2.55, s (CH2 --3), 3.37, s (CH2 --1), 7.1-7.3, br.s (phenyl--H). --IR: 3400 cm-1 (O--H). --MS: m/e (%)=164 (16, M+), 133 (5), 131 (4), 117 (6), 115 (8), 105 (4), 92 (100), 91 (83). C11H16O (164.2).
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:3]=[O:4].[H][H]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][C:2]([CH3:12])([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
354 g
Type
reactant
Smiles
CC(C=O)(CC1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated off
DISTILLATION
Type
DISTILLATION
Details
Distillation on a 60 cm

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 320 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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